

Unraveling the Chemical Architecture of Carthamone: A Technical Guide

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Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511

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Introduction

Carthamone, a constituent of the safflower plant (*Carthamus tinctorius*), belongs to the quinochalcone C-glycoside class of natural pigments. Historically significant in dyeing and traditional medicine, the chemical intricacies of these compounds are of growing interest in modern pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways associated with **Carthamone** and its closely related, and more extensively studied analogue, Carthamin. Due to the overlapping nomenclature in scientific literature, this document will address both, clarifying the distinctions where possible, to provide a thorough understanding of this class of molecules.

Chemical Structure and Identification

Carthamone is structurally characterized as a hydroxycinnamic acid derivative. The core structure consists of a chalcone backbone, which is a bi-cyclic aromatic compound with a three-carbon α,β -unsaturated carbonyl system, further distinguished by glycosidic linkages.

Table 1: Chemical Identifiers for **Carthamone**

Identifier	Value	Reference
CAS Number	86579-00-2	N/A
Molecular Formula	C ₂₁ H ₂₀ O ₁₁	[1]
Synonyms	5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione	N/A

It is crucial to distinguish **Carthamone** from Carthamin, the more predominantly cited red pigment from safflower. Carthamin is a dimer of a chalconoid. The structural elucidation of these molecules has been achieved through extensive spectroscopic analysis.

Physicochemical and Spectroscopic Data

The physicochemical properties of these quinochalcone C-glycosides are pivotal for their isolation, characterization, and potential formulation in therapeutic applications.

Table 2: Physicochemical Properties of Carthamin

Property	Value	Reference
Appearance	Red amorphous powder with a metallic luster	[1]
Solubility	Sparingly soluble in water; readily soluble in alkaline solutions (e.g., ammonia solution)	[1]
Stability	Unstable in aqueous media below pH 6.5	[1]

Spectroscopic data provides the foundational evidence for the structural confirmation of these complex molecules.

Table 3: Spectroscopic Data for Carthamin

Spectroscopic Technique	Key Observations	Reference
¹ H-NMR	Signals corresponding to aromatic protons, olefinic protons of the chalcone backbone, and sugar moiety protons. A singlet signal around δ 9.3 is characteristic.	[2]
UV-Vis	Strong absorption in the visible region, responsible for its red color.	[3]
IR	Characteristic peaks for hydroxyl groups, carbonyl groups, and aromatic rings.	N/A
Mass Spectrometry (MS)	Provides the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.	[3]

Experimental Protocols

The isolation and purification of **Carthamone** and related compounds from *Carthamus tinctorius* florets require specific, multi-step protocols.

Isolation and Purification of Precarthamin (a Precursor to Carthamin)

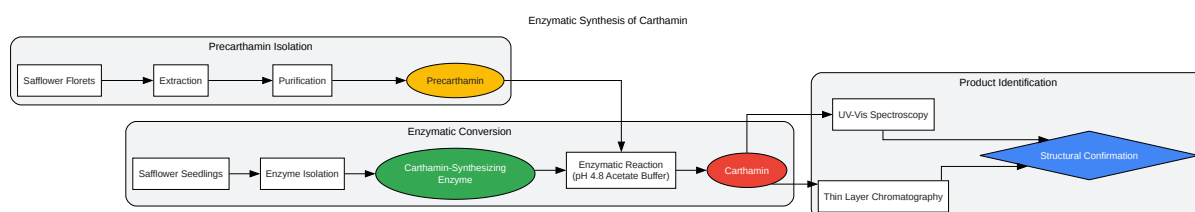
- Extraction: Yellow florets of *Carthamus tinctorius* L. are subjected to an extensive extraction process to yield an orange-yellow microneedle substance, precarthamin.[4]

- Purification: The crude extract undergoes multiple purification steps to isolate the unstable flame-colored pigment.[4] The final yield of precarthamin is approximately 0.12%.[4]

Enzymatic Conversion of Precarthamin to Carthamin

- Enzyme Isolation: A soluble extract from safflower seedlings is used to isolate the carthamin-synthesizing enzyme.[5] Techniques such as ammonium sulfate fractionation, calcium acetate precipitation, and protamine sulfate treatment are employed to remove inert proteins.[5]
- Enzymatic Reaction: The purified enzyme is reacted with precarthamin in a 50.0 mM acetate buffer at pH 4.8.[5]
- Product Identification: The resulting red pigment is identified as carthamin by comparing its R_f values on silica gel plates with different developing solvents and its UV absorption spectral pattern in methanol against a known standard.[5]

The workflow for this enzymatic synthesis can be visualized as follows:



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Enzymatic Synthesis and Identification of Carthamin.

Biological Activity and Signaling Pathways

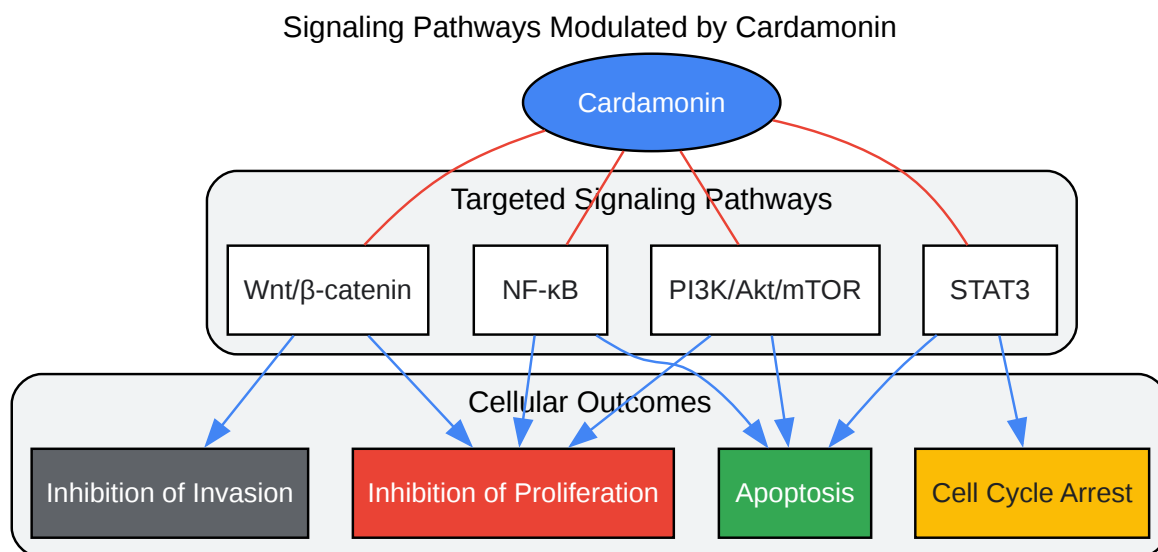
While specific signaling pathway data for **Carthamone** is limited, extensive research has been conducted on the related chalcone, Cardamonin. This compound has been shown to modulate multiple signaling pathways implicated in chronic diseases, particularly in cancer.

Understanding these pathways provides a valuable framework for investigating the potential therapeutic applications of **Carthamone**.

Cardamonin has been demonstrated to exert anti-tumor effects by targeting several key signaling cascades:

- **Wnt/ β -catenin Pathway:** Inhibition of this pathway by Cardamonin can suppress cancer cell proliferation and invasion.[\[6\]](#)
- **NF- κ B Pathway:** Cardamonin can inhibit the NF- κ B pathway, which is crucial for inflammation and cancer progression.[\[7\]](#)
- **STAT3 Pathway:** Attenuation of STAT3 signaling by Cardamonin can induce cell cycle arrest and apoptosis.[\[7\]](#)
- **PI3K/Akt/mTOR Pathway:** This pathway, central to cell growth and survival, is another target of Cardamonin, leading to the induction of apoptosis in cancer cells.[\[6\]](#)

The interplay of these pathways in response to Cardamonin is depicted below:



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Cardamonin's Modulation of Key Cellular Signaling Pathways.

Conclusion

Carthamone and its related quinochalcone C-glycosides represent a promising class of natural products with a rich history and significant potential for future therapeutic development. While the specific data for **Carthamone** remains less abundant than for its analogue Carthamin, the structural similarities and shared botanical origin suggest that the experimental protocols and biological activities observed for Carthamin and other related chalcones like Cardamonin provide a strong foundation for future research. A clearer and more consistent nomenclature in future publications will be essential for advancing the scientific understanding of these valuable compounds. This guide serves as a comprehensive resource for researchers aiming to explore the chemical and biological landscape of **Carthamone** and its congeners.

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